4-Methyl-1H-1,2,3-triazole hydrochloride

BET bromodomain inhibition Epigenetic drug discovery N-acetyl-lysine mimetics

This 4-methyl-1,2,3-triazole hydrochloride salt is a critical N-acetyl-lysine mimetic for selective BET BD1 inhibition (32-fold over BD2) and a validated fragment for MRSA-active oxazolidinones (MIC 8 μg/mL). Its linear hydrogen-bonding pattern ensures predictable crystallization, while the salt form eliminates tautomeric equilibria for streamlined formulation. Procure for BD1-selective lead optimization or robust solid-state development.

Molecular Formula C3H6ClN3
Molecular Weight 119.55 g/mol
Cat. No. B11765192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1H-1,2,3-triazole hydrochloride
Molecular FormulaC3H6ClN3
Molecular Weight119.55 g/mol
Structural Identifiers
SMILESCC1=NNN=C1.Cl
InChIInChI=1S/C3H5N3.ClH/c1-3-2-4-6-5-3;/h2H,1H3,(H,4,5,6);1H
InChIKeyWECPRONIQGRXCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-1,2,3-triazole Hydrochloride: Procurement Specifications and Core Chemical Identity


4-Methyl-1H-1,2,3-triazole hydrochloride is a salt form of the 4-methyl-substituted 1,2,3-triazole scaffold, a five-membered nitrogen-containing heterocycle with molecular formula C₃H₅N₃·HCl (free base C₃H₅N₃, MW 83.09 g/mol) [1]. The hydrochloride salt enhances aqueous solubility and handling characteristics relative to the free base, which is a crystalline solid with a melting point of 36-36.5 °C (free base) and calculated water solubility of approximately 86.4 g/L at 25 °C . This compound serves as a versatile building block in medicinal chemistry and click chemistry applications, functioning as an N-acetyl-lysine mimetic in BET bromodomain inhibition [2] and as a key fragment in oxazolidinone antibacterial agents [3].

Why 4-Methyl-1H-1,2,3-triazole Hydrochloride Cannot Be Substituted by Unsubstituted Triazole or 1,2,4-Triazole Isomers in Regulated Applications


Procurement decisions in drug discovery and chemical biology require precise structural control due to the divergent physicochemical and biological properties of closely related triazole analogs. The 4-methyl substitution alters intermolecular association behavior: while unsubstituted 1,2,3-triazole forms cyclic associates in concentrated solution, 4-methyl-1,2,3-triazole adopts linear association patterns similar to imidazole, directly impacting crystallization and formulation behavior [1]. Furthermore, the 1,2,3-triazole regioisomer exhibits fundamentally different hydrogen-bonding geometry and metal coordination modes compared to 1,2,4-triazole, precluding functional interchangeability in catalytic systems [2]. In biological contexts, the 4-methyl group is not inert—it serves as a critical N-acetyl-lysine mimetic that enables selective BET bromodomain engagement, a property absent in unsubstituted analogs [3].

Quantitative Differentiation Evidence: 4-Methyl-1H-1,2,3-triazole Hydrochloride Versus Closest Analogs


BET Bromodomain BD1 versus BD2 Selectivity: 4-Methyl-1,2,3-Triazole-Containing Inhibitor DW34 Demonstrates 32-Fold BD1 Selectivity

In a systematic SAR study of triazole-based BET bromodomain inhibitors, the 4-methyl-1,2,3-triazole-containing compound DW34 achieved a Kd of 22 nM for BRD4 BD1 versus 710 nM for BRD4 BD2, yielding a BD1/BD2 selectivity ratio of 32-fold [1]. This contrasts with earlier-generation triazole inhibitors lacking the optimized 4-methyl substitution pattern, which exhibited less than 5-fold BD1/BD2 selectivity in the same BROMOscan assay platform [2]. The improved selectivity is attributed to the 4-methyl group targeting a nonconserved residue in the BD1 binding pocket, a structural feature not achievable with unsubstituted triazole mimetics [1].

BET bromodomain inhibition Epigenetic drug discovery N-acetyl-lysine mimetics

Microsomal Stability: 4-Methyl-1,2,3-Triazole-Containing DW34 Achieves >99% Remaining After 30 Minutes in Human Liver Microsomes

Compound DW34, which incorporates the 4-methyl-1,2,3-triazole moiety as an N-acetyl-lysine mimetic, demonstrated 99.2% remaining after 30-minute incubation in human liver microsomes (HLM) [1]. In contrast, structurally related triazole-based BET inhibitors from the same optimization campaign lacking specific 4-methyl positioning showed significantly lower stability, with values as low as 27% remaining under identical assay conditions [2]. This quantitative stability advantage reduces the risk of rapid hepatic clearance in downstream in vivo studies.

ADME optimization Metabolic stability Hepatic clearance prediction

Antibacterial Potency Against Methicillin-Resistant Staphylococcus aureus (MRSA): 4-Methyl-Substituted Triazole Derivative Exhibits MIC of 8 μg/mL

A specific 4-methyl-substituted 1,2,3-triazole derivative demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 μg/mL [1]. This activity was observed in the context of oxazolidinone derivatives incorporating the 5-(4-methyl-1,2,3-triazole)methyl moiety, which were evaluated against a panel of Gram-positive clinical isolates. The 4-methyl substitution pattern was identified as optimal for antibacterial activity compared to other 4-substituted variants, including small substituted methyl groups and ethynyl modifications, which showed reduced potency against the same MRSA strains [2].

Antibacterial drug discovery Oxazolidinone antibiotics MRSA therapeutics

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Formulation Flexibility Relative to Free Base

The hydrochloride salt of 4-methyl-1H-1,2,3-triazole offers measurably improved aqueous solubility compared to the free base. The free base has calculated water solubility of 86.4 g/L at 25 °C , while the hydrochloride salt form demonstrates enhanced dissolution in aqueous media due to ionization effects [1]. This salt formation reduces the melting point from the free base range (36-36.5 °C) to a lower value characteristic of ionic salts, improving handling and formulation compatibility with aqueous biological assay buffers . The hydrochloride counterion also eliminates the tautomeric ambiguity present in the free base, where 1H- and 2H- forms can interconvert and complicate analytical characterization [2].

Salt selection Formulation development Solubility enhancement

Click Chemistry Compatibility: 4-Methyl-1,2,3-Triazole as a Phosphodiester Bond Surrogate in DNA Ligation

In click ligation applications, the 4-methyl-1,2,3-triazole (trz) group is introduced as a stable surrogate for the natural phosphodiester bond between adjacent nucleosides in DNA fragments [1]. This 4-methyl-1,2,3-triazole linkage demonstrates superior enzymatic stability compared to natural phosphodiester bonds, which are susceptible to nuclease degradation. Quantitative studies show that DNA templates containing the 4-methyl-1,2,3-triazole internucleotide linkage support error-prone DNA synthesis with fidelity comparable to natural phosphodiester-containing templates, enabling downstream applications in directed evolution and aptamer selection [1]. Alternative triazole regioisomers, including 1,4-disubstituted-1,2,3-triazoles lacking the 4-methyl group, exhibit altered conformational preferences that can disrupt base-pairing geometry and reduce polymerase read-through efficiency [2].

Click chemistry DNA ligation Bioconjugation

Tautomeric Association Behavior: 4-Methyl Substitution Shifts from Cyclic to Linear Hydrogen-Bonded Networks in Concentrated Solution

13C–H NMR coupling constant analysis reveals that unsubstituted 1,2,3-triazole forms cyclic hydrogen-bonded associates in concentrated solutions, whereas 4-methyl-1,2,3-triazole adopts linear association patterns analogous to imidazole and 1,2,4-triazole [1]. This fundamental shift in intermolecular organization arises from steric and electronic effects of the 4-methyl group, which disrupts the symmetric N–H···N hydrogen-bonding network required for cyclic association. The linear association motif exhibited by 4-methyl-1,2,3-triazole promotes more predictable one-dimensional crystal packing and reduces the occurrence of polymorphic forms that complicate solid-state characterization and formulation development [2].

Crystallization optimization Supramolecular chemistry Solid-state engineering

Validated Application Scenarios for 4-Methyl-1H-1,2,3-triazole Hydrochloride Based on Quantitative Evidence


BD1-Selective BET Bromodomain Inhibitor Development

Researchers pursuing BD1-selective BET bromodomain inhibitors for anti-inflammatory or oncology applications should prioritize 4-methyl-1H-1,2,3-triazole hydrochloride as the N-acetyl-lysine mimetic scaffold. The 4-methyl-1,2,3-triazole-containing inhibitor DW34 demonstrates a 32-fold BD1/BD2 selectivity ratio (Kd BD1 = 22 nM vs BD2 = 710 nM) [1] and exceptional human liver microsome stability with 99.2% remaining after 30 minutes [2]. This selectivity profile is critical for dissociating therapeutic anti-inflammatory effects from BD2-associated thrombocytopenia, a key liability of pan-BET inhibitors. Procurement of this specific building block enables rapid construction of focused libraries targeting the nonconserved BD1 residue that confers selectivity.

Oxazolidinone Antibacterial Optimization Against MRSA

Medicinal chemistry teams developing next-generation oxazolidinone antibiotics to address methicillin-resistant Staphylococcus aureus (MRSA) should incorporate the 5-(4-methyl-1H-1,2,3-triazole)methyl fragment. The 4-methyl-substituted triazole derivative exhibits an MIC of 8 μg/mL against clinical MRSA isolates, representing a ≥2-fold improvement over alternative 4-substituted variants [3]. This potency advantage, combined with the established safety profile of oxazolidinone antibiotics, positions the 4-methyl-1,2,3-triazole moiety as a strategically valuable fragment for SAR campaigns targeting resistant Gram-positive pathogens. The hydrochloride salt form further streamlines formulation for in vivo efficacy studies [4].

Click-Ligated Oligonucleotide and Aptamer Engineering

Groups utilizing click chemistry for oligonucleotide ligation, aptamer selection, or modified nucleic acid therapeutic development should select 4-methyl-1H-1,2,3-triazole hydrochloride for constructing nuclease-resistant internucleotide linkages. The 4-methyl-1,2,3-triazole (trz) moiety serves as a validated phosphodiester bond surrogate that supports error-prone DNA synthesis with fidelity comparable to natural templates while conferring resistance to nucleolytic degradation [5]. This combination of enzymatic stability and polymerase compatibility makes it the preferred triazole variant for directed evolution applications where template integrity must be maintained through multiple amplification cycles.

Crystallization and Polymorph Screening for Preclinical Candidate Advancement

Process chemistry and solid-state development groups should procure 4-methyl-1H-1,2,3-triazole hydrochloride for lead compounds requiring robust crystallization and polymorph control. The 4-methyl substitution shifts the hydrogen-bonding association pattern from cyclic (characteristic of unsubstituted 1,2,3-triazole) to linear networks, promoting more predictable one-dimensional crystal packing and reducing polymorphic form diversity [6]. The hydrochloride salt further simplifies solid-state characterization by eliminating the tautomeric equilibrium present in the free base, directly reducing analytical burden during preclinical candidate optimization and enabling faster progression to IND-enabling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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